molecular formula C9H12N2OS B13207076 1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one

1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one

Katalognummer: B13207076
Molekulargewicht: 196.27 g/mol
InChI-Schlüssel: QXSBTFULNRSKRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound that features a pyridine ring attached to a thiolane ring through an imino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of pyridine-2-carbaldehyde with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The imino and thiolane groups play crucial roles in the binding affinity and specificity of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one is unique due to its combination of a pyridine ring and a thiolane ring, which imparts distinct chemical reactivity and biological activity. The presence of the imino linkage further enhances its potential as a versatile compound in various applications.

Eigenschaften

Molekularformel

C9H12N2OS

Molekulargewicht

196.27 g/mol

IUPAC-Name

1-pyridin-2-yliminothiolane 1-oxide

InChI

InChI=1S/C9H12N2OS/c12-13(7-3-4-8-13)11-9-5-1-2-6-10-9/h1-2,5-6H,3-4,7-8H2

InChI-Schlüssel

QXSBTFULNRSKRI-UHFFFAOYSA-N

Kanonische SMILES

C1CCS(=NC2=CC=CC=N2)(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.